Bis(2,4,4-trimethylpentyl)dithiophosphinic acid
Overview
Description
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a chemical compound known for its role as a complexing agent in the extraction of transition metals. It is a green mobile liquid with significant applications in various scientific fields, particularly in the extraction of platinum and palladium from chloride solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid can be synthesized through the reaction of phosphinodithioic acid with 2,4,4-trimethylpentyl groups. The reaction typically involves the use of solvents such as heptane or chloroform, with the extraction process being more rapid in heptane .
Industrial Production Methods
In industrial settings, the compound is produced by reacting phosphinodithioic acid with 2,4,4-trimethylpentyl alcohol under controlled conditions. The reaction is facilitated by the presence of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinodithioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid and its related compounds.
Substitution: The compound can undergo substitution reactions where the 2,4,4-trimethylpentyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of phosphinodithioic acid, which have applications in different chemical processes and industries .
Scientific Research Applications
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, although specific applications are still under research.
Medicine: Research is ongoing to explore its potential medicinal properties, especially in the context of metal extraction and purification processes.
Mechanism of Action
The mechanism by which phosphinodithioic acid, bis(2,4,4-trimethylpentyl)- exerts its effects involves the formation of stable complexes with transition metals. The compound interacts with metal ions, forming chelates that can be easily separated from the solution. This process is facilitated by the presence of specific ligands and reaction conditions that enhance the stability and selectivity of the metal complexes .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,4-trimethylpentyl)phosphinic acid: Similar in structure but differs in the presence of a phosphinic acid group instead of a phosphinodithioic acid group.
Diisooctylthiophosphinic acid: Another similar compound with applications in metal extraction, but with different physical properties and extraction efficiencies.
Uniqueness
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is unique due to its high efficiency in extracting platinum and palladium from chloride solutions. Its ability to form stable complexes with these metals makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
sulfanyl-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35PS2/c1-13(9-15(3,4)5)11-17(18,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZZJWFWDUAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869479 | |
Record name | Bis(2,4,4-trimethylpentyl)phosphinodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107667-02-7 | |
Record name | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107667-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phophinodithioic acid, bis(2,4,4-trimethylpentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107667027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4,4-trimethylpentyl)phosphinodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2,4,4-trimethylpentyl)dithiophosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 107667-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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